molecular formula C19H20Cl6N4O B13144615 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide CAS No. 184955-23-5

4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide

Cat. No.: B13144615
CAS No.: 184955-23-5
M. Wt: 533.1 g/mol
InChI Key: FOXBRKXAISTIKH-UHFFFAOYSA-N
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Description

4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with trichloromethyl compounds under controlled conditions. The resulting intermediate is then reacted with heptylbenzamide to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can initiate various chemical reactions, such as polymerization. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules to form covalent bonds, leading to the desired chemical transformation .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine . Compared to these compounds, 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide offers unique advantages, such as enhanced reactivity and specificity due to the presence of the heptylbenzamide moiety. This makes it particularly useful in applications requiring high efficiency and selectivity.

Properties

CAS No.

184955-23-5

Molecular Formula

C19H20Cl6N4O

Molecular Weight

533.1 g/mol

IUPAC Name

4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N-heptylbenzamide

InChI

InChI=1S/C19H20Cl6N4O/c1-2-3-4-5-6-11-26-15(30)13-9-7-12(8-10-13)14-27-16(18(20,21)22)29-17(28-14)19(23,24)25/h7-10H,2-6,11H2,1H3,(H,26,30)

InChI Key

FOXBRKXAISTIKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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